molecular formula C10H9NO2 B13893670 1-Isocyanato-3-prop-2-enoxybenzene

1-Isocyanato-3-prop-2-enoxybenzene

Cat. No.: B13893670
M. Wt: 175.18 g/mol
InChI Key: GBPAYWNNAZKORT-UHFFFAOYSA-N
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Description

1-Isocyanato-3-prop-2-enoxybenzene (CAS: 198283-44-2) is an aromatic isocyanate characterized by a benzene ring substituted with an isocyanate (-NCO) group at position 1 and a propenoxy (allyl ether, -O-CH₂-CH=CH₂) group at position 2. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.19 g/mol. The compound’s reactivity stems from the electrophilic isocyanate group, which participates in nucleophilic addition reactions with alcohols, amines, and water, making it valuable in synthesizing polyurethanes, adhesives, and coatings . The propenoxy moiety introduces additional reactivity via its double bond, enabling crosslinking or copolymerization in polymer systems.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-isocyanato-3-prop-2-enoxybenzene

InChI

InChI=1S/C10H9NO2/c1-2-6-13-10-5-3-4-9(7-10)11-8-12/h2-5,7H,1,6H2

InChI Key

GBPAYWNNAZKORT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-prop-2-enoxybenzene can be synthesized through several methods. One common approach involves the reaction of 3-prop-2-enoxybenzene with phosgene to introduce the isocyanate group. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of 1-isocyanato-3-prop-2-enoxybenzene often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-3-prop-2-enoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 1-isocyanato-3-prop-2-enoxybenzene exerts its effects involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • Electrophilicity of -NCO Group: Electron-withdrawing substituents (e.g., -NO₂, -CF₃ in 16588-71-9) enhance the electrophilicity of the isocyanate group, accelerating reactions with nucleophiles. This makes such compounds suitable for high-reactivity applications like fast-curing adhesives. Electron-donating groups (e.g., -OCH₃ in 7019-13-8) reduce electrophilicity, slowing reactivity and favoring controlled polymerization processes.
  • Propenoxy vs. Alkoxy Substituents: The propenoxy group in the target compound introduces allylic double bonds, enabling secondary reactions (e.g., radical polymerization or Michael addition). This contrasts with methoxy or methylsulfanyl groups (7019-13-8, 32768-02-8), which lack unsaturated bonds and primarily influence solubility and steric effects.

Research Findings and Trends

  • Structure-Property Relationships: Aromatic isocyanates with unsaturated side chains (e.g., propenoxy) enable post-polymerization modifications, expanding application scope in smart materials. Sulfur-containing isocyanates (32768-02-8) show promise in self-healing polymers due to thiol-isocyanate click chemistry.
  • Environmental and Regulatory Considerations :

    • Fluorinated isocyanates (16588-71-9) face scrutiny due to persistence in ecosystems, driving research into biodegradable alternatives.

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